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molecular formula C15H30O4 B1676723 Monolaurin CAS No. 142-18-7

Monolaurin

Cat. No. B1676723
M. Wt: 274.40 g/mol
InChI Key: ARIWANIATODDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09247736B2

Procedure details

A fluid solution of 20.0% Lauricidin, 10.0% salicylic acid, and 10.0% DOSS surfactant in isopropanol was prepared by stirring the mixture until the Lauricidin was dissolved. 20% of the fluid solution was combined with 80% of the hardcoat mixture described in Examples 1-11 (i.e., 100 parts of 3M 906 Hardcoat with 12 parts toluene and 12 parts methyl ethyl ketone). The combined solution was coated and cured as described in Examples 1-11. The resulting multi-layer film was clear and transparent. The resulting multi-layer film was then tested for microbial load reduction, as described above in Examples 1-11, and gave 100% microbial load reduction for gram positive pathogens and 99.4% microbial load reduction for gram negative pathogens.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
fluid solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hardcoat mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
906
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
20%
Yield
10%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([O:14][CH2:15][CH:16]([OH:19])[CH2:17][OH:18])=[O:13].C1(C)C=CC=CC=1.C(C(C)=[O:30])C>C(O)(C)C>[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([O:14][CH2:15][CH:16]([OH:19])[CH2:17][OH:18])=[O:13].[C:12]([OH:14])(=[O:13])[C:11]1[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=1)[OH:30]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCC(=O)OCC(CO)O
Step Three
Name
fluid solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
hardcoat mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
906
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
CUSTOM
Type
CUSTOM
Details
gave 100% microbial load reduction for gram positive pathogens and 99.4% microbial load reduction for gram negative pathogens

Outcomes

Product
Name
Type
product
Smiles
CCCCCCCCCCCC(=O)OCC(CO)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%
Name
Type
product
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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